molecular formula C20H20ClFN4O4S B2597311 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride CAS No. 1216437-23-8

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2597311
CAS No.: 1216437-23-8
M. Wt: 466.91
InChI Key: AACMUHCKYQVNJP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its chemical properties and biological activities.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S.ClH/c21-16-5-2-6-17-18(16)22-20(30-17)24(8-7-23-9-11-29-12-10-23)19(26)14-3-1-4-15(13-14)25(27)28;/h1-6,13H,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMUHCKYQVNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzo[d]th

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety, a morpholinoethyl group, and a nitrobenzamide core. Its molecular formula is C17H19FN4O3S, with a molecular weight of approximately 396.42 g/mol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Assay Type
A549 (Lung cancer)8.78 ± 3.622D Viability
HCC827 (Lung cancer)6.68 ± 152D Viability
NCI-H358 (Lung cancer)19.94 ± 2.193D Viability

The compound shows higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its potential in targeting tumor growth effectively in simpler models .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed using broth microdilution methods as per CLSI guidelines:

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)32

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Research indicates that it may bind to enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies and Research Findings

A recent study explored the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting that modifications to the benzothiazole core significantly impacted biological activity. The presence of the nitro group was found to enhance the antiproliferative effects against cancer cells while maintaining low toxicity levels toward normal cells .

In another investigation, compounds structurally related to this compound were evaluated for their anticancer potential. Results indicated that derivatives with similar functional groups exhibited varying degrees of activity, underscoring the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Q. Key Citations :

  • Synthesis and characterization:
  • Biological activity and SAR:
  • Computational and structural analysis:

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